2-NP-Ahd

Description

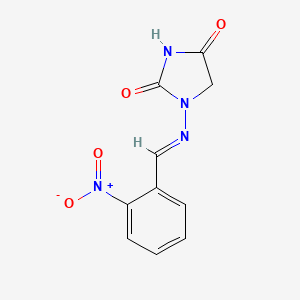

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1-[(E)-(2-nitrophenyl)methylideneamino]imidazolidine-2,4-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8N4O4/c15-9-6-13(10(16)12-9)11-5-7-3-1-2-4-8(7)14(17)18/h1-5H,6H2,(H,12,15,16)/b11-5+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FULJCJZKZXOFQZ-VZUCSPMQSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(=O)NC(=O)N1N=CC2=CC=CC=C2[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C(=O)NC(=O)N1/N=C/C2=CC=CC=C2[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8N4O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

248.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

what is the full chemical name of 2-NP-Ahd

An In-depth Technical Guide to 1-[[(2-nitrophenyl)methylene]amino]-2,4-imidazolidinedione (2-NP-AHD)

Introduction

1-[[(2-nitrophenyl)methylene]amino]-2,4-imidazolidinedione, commonly abbreviated as this compound, is a derivatized analytical standard crucial for the detection of nitrofuran antibiotic residues in food products.[1] Its full chemical name is sometimes cited as 1-[(E)-(2-nitrophenyl)methylideneamino]imidazolidine-2,4-dione.[2] Nitrofuran antibiotics, such as nitrofurantoin (B1679001), are banned for use in food-producing animals in many jurisdictions due to concerns about their potential carcinogenic and mutagenic effects.[3]

Nitrofurantoin is rapidly metabolized in animal tissues to 1-aminohydantoin (B1197227) (AHD), which can become covalently bound to tissue proteins, leading to persistent residues.[3][4] Direct detection of AHD is challenging; therefore, analytical methods rely on its derivatization to a more stable and detectable form. This compound is the product of this derivatization, formed by the reaction of AHD with 2-nitrobenzaldehyde (B1664092) (2-NBA). This guide provides a comprehensive overview of this compound, focusing on its properties, synthesis in the context of analytical procedures, and its application in the detection of nitrofuran residues.

Chemical and Physical Properties

This compound is a nitrophenyl-labeled derivative of 1-aminohydantoin (AHD). It is commercially available as a solid analytical standard for use in research and analytical applications, particularly for methods involving High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Mass Spectrometry (MS).

| Property | Value |

| Full Chemical Name | 1-[[(2-nitrophenyl)methylene]amino]-2,4-imidazolidinedione |

| Synonyms | 1-(2-Nitrobenzylidenamino)-2,4-imidazolidinedione, NP-AHD |

| CAS Number | 623145-57-3 |

| Molecular Formula | C₁₀H₈N₄O₄ |

| Molecular Weight | 248.19 g/mol |

| Physical Form | Solid |

| Solubility | DMSO: 1 mg/ml; Insoluble in Ethanol, PBS (pH 7.2), DMF |

Core Application: Detection of Nitrofurantoin Metabolites

The primary application of this compound is as a reference standard in food safety testing to detect the illegal use of nitrofurantoin in animal products such as fish, shrimp, honey, and milk. The analytical strategy involves a multi-step process to release the bound metabolite (AHD) from tissue samples and convert it into the stable, detectable derivative, this compound.

The general workflow is as follows:

-

Tissue Homogenization : The animal-derived tissue sample is homogenized.

-

Acid Hydrolysis : The homogenized sample is subjected to acid hydrolysis (e.g., with hydrochloric acid) to cleave the protein-bound AHD residues.

-

Derivatization : Simultaneously during hydrolysis, 2-nitrobenzaldehyde (2-NBA) is added to the mixture. The released AHD reacts with 2-NBA to form this compound.

-

Extraction : After pH neutralization, the newly formed this compound is extracted from the aqueous matrix using an organic solvent, typically ethyl acetate (B1210297).

-

Analysis : The extracted this compound is then identified and quantified using sensitive analytical techniques like Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) or through immunoassays such as ELISA.

Caption: Workflow for the detection of AHD as this compound.

Experimental Protocols

Sample Preparation, Hydrolysis, and Derivatization Protocol (General)

This protocol is a generalized procedure based on methods published by regulatory bodies and in scientific literature for the analysis of nitrofuran metabolites in animal tissues.

-

Sample Weighing : Weigh approximately 2.0 g of the homogenized tissue sample into a 50 mL polypropylene (B1209903) centrifuge tube.

-

Reagent Addition : Add 5-10 mL of 0.1-0.2 M HCl to the tube. Add 50-400 µL of a freshly prepared 2-nitrobenzaldehyde solution (e.g., 50 mM in methanol (B129727) or DMSO).

-

Incubation : Vortex the mixture thoroughly. Incubate the samples overnight (approximately 16 hours) at 37°C in a shaking water bath. This step facilitates both the acid-catalyzed release of AHD from tissue proteins and its simultaneous derivatization to this compound.

-

Neutralization : Cool the samples to room temperature. Adjust the pH to approximately 7.0-7.5 by adding a sequence of bases and buffers, such as K₂HPO₄ and NaOH.

-

Extraction : Add an organic solvent like ethyl acetate (e.g., 2 x 4 mL). Vortex vigorously to extract the this compound derivative into the organic phase.

-

Solvent Evaporation : Centrifuge the sample to separate the layers. Transfer the upper organic layer to a new tube and evaporate it to dryness under a stream of nitrogen at 40-60°C.

-

Reconstitution : Reconstitute the dried residue in a suitable solvent mixture (e.g., methanol/water) for analysis.

Analytical Determination by LC-MS/MS

Liquid Chromatography-Tandem Mass Spectrometry is the confirmatory method for the detection of this compound.

-

Chromatographic Separation : The reconstituted sample extract is injected into an HPLC system, typically with a C18 reversed-phase column. A gradient elution using a mobile phase of acetonitrile (B52724) and water (often with a modifier like acetic or formic acid) is used to separate this compound from other matrix components.

-

Mass Spectrometric Detection : The eluent is directed to a tandem mass spectrometer operating in positive electrospray ionization (ESI+) mode. Detection is performed using Multiple Reaction Monitoring (MRM), which provides high selectivity and sensitivity. Two specific precursor-to-product ion transitions are typically monitored for confirmation.

Caption: Relationship between Nitrofurantoin, AHD, and this compound.

Quantitative Data and Performance

Analytical methods for this compound are validated to meet regulatory standards. The Minimum Required Performance Limit (MRPL) set by the European Union for nitrofuran metabolites is 1 µg/kg (ppb) in poultry and aquaculture products. Modern analytical methods can achieve detection limits well below this requirement.

| Method | Matrix | Decision Limit (CCα) (µg/kg) | Detection Capability (CCβ) (µg/kg) | Reference |

| LC-IDMS/MS | Shrimp | 0.08 - 0.36 | 0.12 - 0.61 | |

| LC with Diode-Array Detector | Raw Milk | 0.14 - 0.32 | 0.18 - 0.39 | |

| Fluorescent Immunochromatographic Strip Test | Animal Tissues | - | LOD: 0.14 |

CCα (Decision Limit): The concentration at and above which it can be concluded with a statistical certainty of 1-α that a sample is non-compliant. CCβ (Detection Capability): The smallest content of the substance that may be detected, identified and/or quantified in a sample with a statistical certainty of 1-β.

Biological Context and Synthesis

While various hydantoin (B18101) derivatives exhibit a broad range of biological activities, including anticonvulsant and antimicrobial properties, this compound is not known as a pharmacologically active compound. Its significance is purely as an analytical derivative.

The synthesis of this compound as an analytical standard is achieved through the straightforward condensation reaction between 1-aminohydantoin (AHD) and 2-nitrobenzaldehyde. In the context of food analysis, this reaction is performed in situ following the hydrolysis of the tissue sample. The formation of the stable imine linkage between the amino group of AHD and the aldehyde group of 2-NBA creates the chromophore-containing and readily ionizable this compound molecule, making it ideal for detection.

Conclusion

1-[[(2-nitrophenyl)methylene]amino]-2,4-imidazolidinedione (this compound) is a cornerstone of modern analytical methods for monitoring the illegal use of the antibiotic nitrofurantoin. While not biologically active itself, its formation from the tissue-bound metabolite AHD allows for highly sensitive and specific detection using advanced instrumentation. The well-established protocols for its formation and analysis are vital for ensuring food safety and enforcing regulations on veterinary drug residues.

References

Technical Guide: Synthesis and Purification of 2-NP-AHD

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the synthesis and purification of 2-NP-AHD (1-[[(2-nitrophenyl)methylene]amino]-2,4-imidazolidinedione). This compound is the 2-nitrophenyl derivative of 1-aminohydantoin (B1197227) (AHD), a key metabolite of the nitrofuran antibiotic nitrofurantoin. Its primary application is as a stable, derivatized standard for the analytical detection of nitrofuran residues in various matrices, which is crucial for monitoring the illegal use of these banned veterinary drugs in food production.

This document outlines a detailed, two-step synthetic pathway commencing with the synthesis of the 1-aminohydantoin precursor, followed by its derivatization to yield this compound. Furthermore, it provides a comprehensive purification protocol and expected characterization data to ensure the final product's identity and purity.

I. Synthesis of 1-Aminohydantoin (AHD) Hydrochloride

The synthesis of the precursor, 1-aminohydantoin (AHD), can be efficiently achieved through the condensation of acetone (B3395972) semicarbazone with ethyl chloroacetate (B1199739), followed by acidic hydrolysis.

Experimental Protocol: Synthesis of 1-Aminohydantoin (AHD) Hydrochloride

Step 1: Synthesis of Acetone Semicarbazone

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve semicarbazide (B1199961) hydrochloride (1 equivalent) and sodium acetate (B1210297) (1.5 equivalents) in water.

-

Addition of Acetone: To the stirred solution, add acetone (1 equivalent) dropwise at room temperature.

-

Reaction: Stir the mixture vigorously for 30-60 minutes. The product, acetone semicarbazone, will precipitate out of the solution.

-

Isolation: Collect the white crystalline precipitate by vacuum filtration and wash with cold water.

-

Drying: Dry the product in a desiccator or a vacuum oven at low heat.

Step 2: Synthesis of 1-(Isopropylideneamino)hydantoin

-

Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, prepare a solution of sodium ethoxide in absolute ethanol (B145695). This can be done by carefully reacting sodium metal (2 equivalents) with absolute ethanol.

-

Addition of Acetone Semicarbazone: To the sodium ethoxide solution, add the dried acetone semicarbazone (1 equivalent) in portions.

-

Addition of Ethyl Chloroacetate: Heat the mixture to reflux and add ethyl chloroacetate (1 equivalent) dropwise from the dropping funnel over a period of 30 minutes.

-

Reaction: Continue to reflux the reaction mixture for 2-3 hours.

-

Work-up: After cooling to room temperature, the precipitated sodium chloride is removed by filtration. The filtrate is then concentrated under reduced pressure to yield crude 1-(isopropylideneamino)hydantoin.

Step 3: Hydrolysis to 1-Aminohydantoin Hydrochloride

-

Acidic Hydrolysis: To the crude 1-(isopropylideneamino)hydantoin, add a solution of hydrochloric acid (e.g., 3 M HCl).

-

Reaction: Heat the mixture at reflux for 1-2 hours to effect hydrolysis and remove the acetone.

-

Isolation: Cool the reaction mixture in an ice bath to crystallize the 1-aminohydantoin hydrochloride.

-

Purification: Collect the crystals by vacuum filtration, wash with a small amount of cold ethanol, and then diethyl ether.

-

Drying: Dry the purified 1-aminohydantoin hydrochloride under vacuum.

Quantitative Data: Synthesis of 1-Aminohydantoin Hydrochloride

| Parameter | Value |

| Starting Materials | Semicarbazide hydrochloride, Acetone, Sodium acetate, Sodium, Absolute Ethanol, Ethyl Chloroacetate, Hydrochloric Acid |

| Intermediate | Acetone Semicarbazone, 1-(Isopropylideneamino)hydantoin |

| Final Product | 1-Aminohydantoin Hydrochloride |

| Typical Overall Yield | 60-70% |

| Purity (by titration) | >98% |

| Appearance | White crystalline solid |

II. Synthesis of this compound

The final step involves the condensation reaction between 1-aminohydantoin (or its hydrochloride salt in the presence of a base) and 2-nitrobenzaldehyde (B1664092).

Experimental Protocol: Synthesis of this compound

-

Reaction Setup: In a round-bottom flask, dissolve 1-aminohydantoin hydrochloride (1 equivalent) in a suitable solvent such as ethanol or a mixture of ethanol and water.

-

Base Addition: If starting from the hydrochloride salt, add a base like sodium acetate or triethylamine (B128534) (1.1 equivalents) to neutralize the acid and free the amine.

-

Addition of 2-Nitrobenzaldehyde: To the stirred solution, add a solution of 2-nitrobenzaldehyde (1 equivalent) in ethanol dropwise at room temperature.

-

Reaction: Stir the reaction mixture at room temperature for 2-4 hours, or gently heat to 40-50 °C for 1-2 hours to ensure complete reaction. The formation of a precipitate (the product) is often observed.

-

Isolation: Cool the reaction mixture to room temperature and then in an ice bath. Collect the precipitated this compound by vacuum filtration.

-

Washing: Wash the solid product sequentially with cold water, cold ethanol, and diethyl ether to remove unreacted starting materials and impurities.

-

Drying: Dry the purified this compound under vacuum.

Quantitative Data: Synthesis of this compound

| Parameter | Value |

| Starting Materials | 1-Aminohydantoin Hydrochloride, 2-Nitrobenzaldehyde, Base (e.g., Sodium Acetate) |

| Solvent | Ethanol, Water |

| Final Product | 1-[[(2-nitrophenyl)methylene]amino]-2,4-imidazolidinedione (this compound) |

| Typical Yield | 85-95% |

| Purity (by HPLC) | >95% |

| Appearance | Solid |

| Molecular Formula | C₁₀H₈N₄O₄ |

| Molecular Weight | 248.19 g/mol |

III. Purification of this compound

For obtaining high-purity this compound suitable for use as an analytical standard, recrystallization or column chromatography can be employed.

Experimental Protocol: Purification by Column Chromatography

-

Column Preparation: Pack a silica (B1680970) gel column using a suitable slurry solvent (e.g., a mixture of hexane (B92381) and ethyl acetate).

-

Sample Loading: Dissolve the crude this compound in a minimum amount of the mobile phase or a slightly more polar solvent and load it onto the column.

-

Elution: Elute the column with a gradient of ethyl acetate in hexane (e.g., starting from 20% ethyl acetate and gradually increasing to 50%).

-

Fraction Collection: Collect fractions and monitor the elution of the product by thin-layer chromatography (TLC).

-

Solvent Evaporation: Combine the pure fractions containing this compound and remove the solvent under reduced pressure.

-

Final Drying: Dry the highly purified product under high vacuum.

IV. Characterization of this compound

The identity and purity of the synthesized this compound should be confirmed by standard analytical techniques.

Expected Characterization Data

| Technique | Expected Results |

| ¹H NMR | Signals corresponding to the aromatic protons of the 2-nitrophenyl group, the imine proton, and the methylene (B1212753) protons of the hydantoin (B18101) ring. |

| ¹³C NMR | Signals for the carbonyl carbons of the hydantoin ring, the imine carbon, and the aromatic carbons. |

| Mass Spectrometry (MS) | A molecular ion peak corresponding to the calculated mass of this compound (m/z = 248.19). |

| Melting Point | A sharp melting point is indicative of high purity. |

| Purity (HPLC) | A single major peak with >98% purity. |

V. Visualizations

Synthesis Workflow

Caption: Overall workflow for the synthesis and purification of this compound.

Logical Relationship of Components

Caption: Relationship between reactants, intermediates, and the final product.

The Pivotal Role of 2-NP-AHD in the Analytical Surveillance of Nitrofuran Metabolites: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide elucidates the critical function of 2-nitrophenyl-1-aminohydantoin (2-NP-AHD) in the sensitive and specific analysis of nitrofuran antibiotic residues in various matrices. The use of nitrofurans, a class of synthetic broad-spectrum antibiotics, in food-producing animals is widely banned due to the carcinogenic and mutagenic potential of their metabolites. Consequently, robust analytical methods are imperative for monitoring compliance and ensuring food safety. This guide provides a comprehensive overview of the underlying principles, detailed experimental protocols, and quantitative data supporting the analytical methods centered around this compound.

Introduction: The Challenge of Nitrofuran Metabolite Detection

Nitrofurans, such as nitrofurantoin (B1679001), are rapidly metabolized in vivo, making the parent compounds unsuitable as markers for their illegal use. However, their metabolites, including 1-aminohydantoin (B1197227) (AHD) from nitrofurantoin, bind to tissue proteins and persist for extended periods.[1] These tissue-bound metabolites serve as crucial markers for detecting the historical use of these banned substances.

Direct analysis of these polar, low-molecular-weight metabolites presents significant analytical challenges, including poor retention in reversed-phase liquid chromatography and low ionization efficiency in mass spectrometry. To overcome these limitations, a derivatization step is employed to enhance their analytical properties. This is where the formation of this compound becomes central to the analytical strategy.

The Role of this compound: A Stable and Detectable Derivative

This compound is the stable derivative formed by the reaction of the nitrofuran metabolite AHD with 2-nitrobenzaldehyde (B1664092) (2-NBA). This derivatization is a cornerstone of modern nitrofuran analysis for several key reasons:

-

Enhanced Mass Spectrometric Detection: The addition of the 2-nitrophenyl group increases the molecular weight of the analyte, moving it out of the low-mass region often plagued by background noise in complex matrices.[2] It also significantly improves the ionization efficiency in electrospray ionization (ESI), leading to enhanced sensitivity.[2]

-

Improved Chromatographic Retention: The derivatization process increases the hydrophobicity of the polar AHD metabolite, resulting in better retention and separation on reversed-phase HPLC columns. This leads to improved peak shape and resolution from matrix interferences.

-

Structural Confirmation: The specific mass transition of this compound in tandem mass spectrometry (MS/MS) provides a high degree of confidence in the identification of the parent metabolite, AHD.

Metabolic Pathway of Nitrofurantoin to this compound

The analytical detection of this compound is predicated on the metabolic fate of nitrofurantoin within the animal and the subsequent chemical derivatization in the laboratory. Bacterial nitroreductases within the animal's system transform nitrofurantoin into reactive intermediates that can ultimately lead to the formation of the stable, tissue-bound metabolite, 1-aminohydantoin (AHD).[3][4] The analytical process then liberates this bound AHD and converts it to the detectable this compound.

Quantitative Analysis of this compound: Method Validation Data

The reliability of detecting nitrofuran abuse hinges on robust and validated analytical methods. The following tables summarize key quantitative performance characteristics for the analysis of AHD (as its derivative this compound) in various food matrices using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Table 1: Limits of Detection (LOD) and Quantification (LOQ) for AHD (as this compound)

| Matrix | LOD (µg/kg) | LOQ (µg/kg) | Reference |

| Loach | 0.06 | 0.2 | [5] |

| Bovine Urine | - | 0.11 (CCα) | [6] |

| Shrimp | - | 0.12 (CCβ) | [7] |

| Fish | 0.003 | - | [8] |

| Animal-derived Foods | 0.4 - 0.5 | 0.8 - 1.0 | [9] |

| Bee Pollen | 0.30 | 1.00 | [9] |

| Honey | 0.1 - 0.3 | 0.3 - 1.0 | [10] |

CCα (Decision Limit) and CCβ (Detection Capability) are performance characteristics defined by Commission Decision 2002/657/EC.

Table 2: Recovery and Precision Data for AHD (as this compound)

| Matrix | Spiking Levels (µg/kg) | Mean Recovery (%) | Intra-day RSD (%) | Inter-day RSD (%) | Reference |

| Loach | 0.5, 1.0, 2.0 | 75.1 - 108.1 | ≤ 8.7 | ≤ 8.5 | [5] |

| Bovine Urine | 0.5, 1.0, 1.5, 2.0 | 90 - 108 | < 19 (repeatability) | - | [6] |

| Shrimp & Fish | 0.25 - 2.0 | 82.8 - 118.1 | ≤ 14 | ≤ 16.9 (within-lab) | [11] |

| Animal-derived Foods | 0.5 - 50 | 80.3 - 119.0 | < 8.1 | < 10.9 | [9] |

| Fishery & Food Products | - | 94 - 112.9 | < 12 (repeatability) | - | [8] |

Experimental Protocols for this compound Analysis

The following section outlines a generalized, detailed methodology for the analysis of AHD as this compound in food matrices, based on common practices reported in the literature.

Sample Preparation and Hydrolysis

-

Homogenization: Weigh a representative portion of the sample (typically 1-2 g) into a centrifuge tube.

-

Internal Standard Spiking: Add an appropriate volume of a stable isotope-labeled internal standard solution (e.g., AHD-¹³C₃) to each sample, blank, and calibration standard.

-

Acid Hydrolysis: Add a defined volume of hydrochloric acid (e.g., 5 mL of 0.125 M - 0.5 M HCl) to the sample to facilitate the release of tissue-bound AHD.

Derivatization

-

Reagent Addition: Add a solution of 2-nitrobenzaldehyde (2-NBA) in a suitable solvent (e.g., 200 µL of 50 mM 2-NBA in DMSO) to the acidified sample homogenate.

-

Incubation: Vortex the mixture and incubate at a specific temperature for a defined period (e.g., 37-50°C for 1 hour to overnight) to allow for the derivatization of AHD to this compound.[5][7]

Extraction and Clean-up

-

Neutralization: After incubation, adjust the pH of the solution to approximately 7 with a suitable base (e.g., NaOH) and buffer (e.g., phosphate (B84403) buffer).[7]

-

Liquid-Liquid Extraction (LLE): Perform one or more extractions with an organic solvent such as ethyl acetate (B1210297). Vortex and centrifuge to separate the layers.

-

Evaporation: Combine the organic extracts and evaporate to dryness under a gentle stream of nitrogen.

-

Reconstitution: Reconstitute the dried residue in a suitable solvent mixture (e.g., water/methanol) compatible with the LC-MS/MS system.

LC-MS/MS Analysis

-

Chromatographic Separation: Inject the reconstituted extract onto a C18 reversed-phase column. Use a gradient elution program with a mobile phase typically consisting of ammonium (B1175870) acetate or formic acid in water and an organic modifier like methanol (B129727) or acetonitrile.

-

Mass Spectrometric Detection: Operate the mass spectrometer in positive electrospray ionization (ESI+) mode. Monitor the specific precursor-to-product ion transitions for this compound and its labeled internal standard in Multiple Reaction Monitoring (MRM) mode.

Table 3: Example LC-MS/MS Parameters for this compound Analysis

| Parameter | Typical Value |

| LC Column | C18 (e.g., 2.0 mm x 100 mm, 5 µm) |

| Mobile Phase A | 10 mM Ammonium Acetate, 0.1% Formic Acid in Water/Acetonitrile |

| Mobile Phase B | 10 mM Ammonium Acetate, 0.1% Formic Acid in Acetonitrile/Methanol |

| Flow Rate | 250 µL/min |

| Injection Volume | 20 µL |

| Ionization Mode | ESI Positive |

| MRM Transitions | Analyte-specific precursor and product ions |

Workflow and Logical Relationships

The entire process, from sample reception to the final analytical result, follows a logical and structured workflow designed to ensure accuracy and reliability.

Conclusion

The derivatization of 1-aminohydantoin (AHD) to this compound is an indispensable step in the modern analytical workflow for monitoring the illegal use of the nitrofuran antibiotic, nitrofurantoin. This chemical modification significantly enhances the sensitivity, specificity, and reliability of LC-MS/MS methods, enabling regulatory laboratories to detect minute residues of this banned substance in a variety of complex food matrices. The detailed protocols and quantitative data presented in this guide underscore the robustness of this analytical approach and provide a solid foundation for researchers, scientists, and drug development professionals working in the field of food safety and veterinary drug residue analysis. The continued application and refinement of methods involving this compound are crucial for safeguarding public health and ensuring the integrity of the global food supply.

References

- 1. RIDASCREEN® Nitrofuran (AHD) - Food & Feed Analysis [food.r-biopharm.com]

- 2. pepolska.pl [pepolska.pl]

- 3. magonlinelibrary.com [magonlinelibrary.com]

- 4. Nitrofurantoin: mechanism of action and implications for resistance development in common uropathogens - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. submit.foodhygiene.or.kr [submit.foodhygiene.or.kr]

- 6. roczniki.pzh.gov.pl [roczniki.pzh.gov.pl]

- 7. vliz.be [vliz.be]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. A comprehensive review on the pretreatment and detection methods of nitrofurans and their metabolites in animal-derived food and environmental samples - PMC [pmc.ncbi.nlm.nih.gov]

- 11. tandfonline.com [tandfonline.com]

Introduction: The Significance of 2-NP-AHD in Food Safety

An In-depth Technical Guide on the Discovery and History of 2-NP-AHD as a Derivative

For Researchers, Scientists, and Drug Development Professionals

The detection of veterinary drug residues in food products is a critical aspect of public health and safety. Nitrofurans, a class of broad-spectrum synthetic antibiotics, were historically used in animal husbandry to treat and prevent diseases. However, long-term studies revealed that these compounds and their metabolites possess carcinogenic and mutagenic properties, leading to a global ban on their use in food-producing animals by regulatory bodies, including the European Union in the 1990s.[1]

A significant challenge in monitoring the illegal use of nitrofurans is their rapid metabolism within the animal. The parent drugs are quickly broken down, making them difficult to detect. Analytical focus, therefore, shifted to their more stable, tissue-bound metabolites, which persist for extended periods. In the case of the antibiotic nitrofurantoin, its principal metabolite is 1-aminohydantoin (B1197227) (AHD).[1][2]

To enable sensitive and reliable detection, AHD is chemically modified through a process called derivatization. It is reacted with 2-nitrobenzaldehyde (B1664092) to form a stable, chromophoric derivative: 1-[[(2-nitrophenyl)methylene]amino]-2,4-imidazolidinedione, commonly known as this compound or NP-AHD.[1][2][3] This conversion is the cornerstone of modern analytical methods designed to screen for and confirm the illegal use of nitrofurantoin.

It is important to distinguish this compound from structurally unrelated compounds with similar-sounding names, such as 4-Nitrophenyl-α-D-mannopyranoside. The latter is a chromogenic substrate used in biochemical assays to measure the activity of the enzyme α-mannosidase and is not related to the detection of antibiotic residues. This guide will focus exclusively on this compound, its history, synthesis, and its pivotal role in analytical chemistry.

Historical Perspective: The Evolution of Nitrofuran Metabolite Detection

The history of this compound is intrinsically linked to the history of food safety regulations and the advancement of analytical chemistry.

-

The Rise and Fall of Nitrofurans: Nitrofurans were widely adopted in veterinary medicine for their efficacy and low cost. As concerns about their toxicity grew, regulatory agencies worldwide prohibited their use in food animals. This created an urgent need for robust monitoring programs to enforce the ban.

-

The Metabolite as a Marker: Early attempts to monitor nitrofuran use by detecting the parent drugs were largely unsuccessful due to their short in-vivo half-lives. The discovery that nitrofuran metabolites bind to tissue proteins and persist long after the parent drug has been eliminated was a turning point. This established AHD (for nitrofurantoin), AOZ (for furazolidone), AMOZ (for furaltadone), and SEM (for nitrofurazone) as the key marker residues for detection.[1][4]

-

The Derivatization Strategy: The metabolites themselves are small molecules that can be challenging to detect with high sensitivity and specificity. The development of a derivatization strategy using 2-nitrobenzaldehyde (2-NBA) was a major breakthrough. This reaction attaches a nitrophenyl group to the metabolite, creating a larger, more easily detectable molecule (e.g., this compound) that is suitable for both immunoassay and chromatographic analysis.[1][5][6]

-

Advancement of Analytical Platforms: The creation of this compound paved the way for the development of sensitive enzyme-linked immunosorbent assays (ELISAs) for rapid screening of large numbers of samples.[7] For confirmation, highly specific and sensitive methods based on liquid chromatography-tandem mass spectrometry (LC-MS/MS) were established, which have become the gold standard for regulatory purposes.[8]

The logical progression from the parent drug to its detectable derivative is illustrated below.

References

- 1. Data analysis for ELISA | Abcam [abcam.com]

- 2. caymanchem.com [caymanchem.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. pure.qub.ac.uk [pure.qub.ac.uk]

- 5. fsis.usda.gov [fsis.usda.gov]

- 6. vliz.be [vliz.be]

- 7. tandfonline.com [tandfonline.com]

- 8. A comprehensive review on the pretreatment and detection methods of nitrofurans and their metabolites in animal-derived food and environmental samples - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 2-NP-Ahd: Safety, Handling, and Experimental Applications

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive safety data, handling precautions, and an overview of the experimental applications of 2-NP-Ahd (1-[[(2-nitrophenyl)methylene]amino]-2,4-imidazolidinedione). The information is compiled to ensure safe laboratory practices and to support the effective use of this compound in research and development.

Chemical and Physical Properties

This compound is a nitrophenyl-labeled derivative of 1-aminohydantoin (B1197227) (AHD), which is a metabolite of the nitrofuran antibiotic nitrofurantoin.[1] It is primarily used as an analytical standard or indicator in various assays, such as immunoassays for the detection of AHD in food products like honey.[1]

Table 1: Chemical Identifiers and Physical Properties of this compound

| Property | Value | Source |

| CAS Number | 623145-57-3 | [1][2] |

| Molecular Formula | C₁₀H₈N₄O₄ | [1][2] |

| Molecular Weight | 248.19 g/mol | [2][3] |

| Appearance | White crystalline powder | Tradeindia |

| Purity | ≥95% | [1] |

| Solubility | DMSO: 1 mg/ml; Insoluble in DMF, Ethanol, PBS (pH 7.2) | [1] |

| Storage Temperature | -20°C | |

| Stability | ≥ 4 years | [1] |

Safety Data Sheet Summary

The following tables summarize the key safety information for this compound. This information is derived from available Safety Data Sheets (SDS) and should be consulted before handling the compound.

Table 2: Hazard Identification and Precautionary Statements

| Hazard Class | Classification | Precautionary Statements |

| Health Hazards | Data not available | Avoid contact with skin and eyes. Avoid formation of dust and aerosols.[2] |

| Fire Hazards | Data not available | Use dry chemical, carbon dioxide, or alcohol-resistant foam for extinction.[2] |

| Environmental Hazards | Data not available | Do not let the chemical enter drains. Discharge into the environment must be avoided.[2] |

Table 3: First Aid Measures

| Exposure Route | First Aid Procedure |

| Inhalation | Move the victim into fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration and consult a doctor immediately. Do not use mouth-to-mouth resuscitation if the victim ingested or inhaled the chemical.[2] |

| Skin Contact | Take off contaminated clothing immediately. Wash off with soap and plenty of water. Consult a doctor.[2] |

| Eye Contact | Rinse with pure water for at least 15 minutes. Consult a doctor.[2] |

| Ingestion | Rinse mouth with water. Do not induce vomiting. Never give anything by mouth to an unconscious person. Call a doctor or Poison Control Center immediately.[2] |

Handling and Personal Protection

Proper handling and the use of personal protective equipment are crucial for minimizing exposure and ensuring laboratory safety.

3.1. Engineering Controls

-

Handle in a well-ventilated place.[2]

-

Ensure adequate ventilation.[2]

-

Set up emergency exits and a risk-elimination area.[2]

3.2. Personal Protective Equipment (PPE)

-

Eye/Face Protection: Wear safety glasses with side-shields conforming to appropriate government standards such as EN166 (EU) or NIOSH (US).

-

Skin Protection: Wear fire/flame resistant and impervious clothing. Handle with chemical-impermeable gloves that have been inspected prior to use. The selected protective gloves have to satisfy the specifications of EU Directive 89/686/EEC and the standard EN 374 derived from it. Wash and dry hands after handling.[2]

-

Respiratory Protection: If exposure limits are exceeded or irritation is experienced, use a full-face respirator.[2]

3.3. Accidental Release Measures

-

Avoid dust formation.[2]

-

Avoid breathing mist, gas, or vapors.[2]

-

Avoid contact with skin and eyes.[2]

-

Use personal protective equipment.[2]

-

Remove all sources of ignition.[2]

-

Evacuate personnel to safe areas.[2]

-

Keep people away from and upwind of the spill/leak.[2]

-

Prevent further spillage or leakage if it is safe to do so.[2]

-

Collect and arrange for disposal. Keep the chemical in suitable, closed containers for disposal.[2]

Experimental Protocols and Applications

This compound is primarily utilized in analytical chemistry, specifically in immunoassays for the detection of the nitrofuran metabolite AHD. A detailed experimental protocol for its use in a visualized microarray screen assay for the detection of four nitrofuran metabolites in honey has been published. While the full, detailed protocol from the original publication is not provided here, the general workflow can be inferred.

4.1. General Workflow for Immunoassay

The following diagram illustrates a generalized workflow for an immunoassay using a competitive format, which is common for small molecules like AHD where a labeled derivative (such as this compound) would be used.

Caption: Generalized workflow for a competitive immunoassay using this compound.

4.2. Logical Relationship in Competitive Immunoassay

The principle of a competitive immunoassay is based on the competition between the unlabeled analyte (AHD in the sample) and a labeled analyte (a derivative of this compound) for a limited number of antibody binding sites. The resulting signal is inversely proportional to the concentration of the analyte in the sample.

Caption: Logical relationship in a competitive immunoassay for AHD detection.

At present, detailed, publicly available protocols for the synthesis of this compound are not readily found in the searched literature. Researchers requiring this compound would typically procure it from a chemical supplier. For its application, it is recommended to consult specific publications, such as the one by Li et al. (2017) in Food Chemistry, for detailed experimental conditions.

References

In-Depth Technical Guide to 2-NP-Ahd: Application in Nitrofuran Metabolite Detection

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive technical information on 2-NP-Ahd, a critical reagent in the detection of nitrofuran antibiotic residues in food products. It details its chemical properties, its role in analytical methodologies, and provides exemplary experimental protocols for its use.

Core Concepts

This compound, or 1-[[(2-nitrophenyl)methylene]amino]-2,4-imidazolidinedione, is the derivatized form of 1-aminohydantoin (B1197227) (AHD).[1][2][3] AHD is the tissue-bound metabolite of the nitrofuran antibiotic nitrofurantoin (B1679001).[1][3] Due to the rapid metabolism of parent nitrofuran drugs, regulatory bodies focus on the detection of their stable metabolites as indicators of illegal use in food-producing animals. The derivatization of AHD to this compound is a crucial step to enhance detection sensitivity and accuracy in analytical methods such as Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Enzyme-Linked Immunosorbent Assay (ELISA).

Physicochemical Data

A summary of the key quantitative data for this compound is presented below.

| Property | Value | Source(s) |

| CAS Number | 623145-57-3 | |

| Molecular Formula | C₁₀H₈N₄O₄ | |

| Molecular Weight | 248.19 g/mol | |

| Alternate Names | 1-(2-Nitrobenzylidenamino)-2,4-imidazolidinedione; NP-AHD |

Analytical Application: Detection of Nitrofurantoin Abuse

The primary application of this compound is as an analytical standard for the detection of the nitrofurantoin metabolite, AHD. The process involves the acid hydrolysis of tissue-bound AHD from samples, followed by a simultaneous derivatization reaction with 2-nitrobenzaldehyde (B1664092) to form this compound. This derivatization enhances the stability and ionization efficiency of the analyte, making it suitable for sensitive detection by instrumental methods.

Experimental Protocols

Detailed methodologies for the detection of AHD via derivatization to this compound are outlined below. These protocols are generalized and may require optimization for specific matrices.

Sample Preparation and Derivatization for LC-MS/MS (Adapted from USDA FSIS)

This protocol is applicable for the analysis of nitrofuran metabolites in animal tissues (bovine, porcine, poultry) and seafood.

-

Homogenization : Weigh 2.0 g of homogenized tissue sample into a 50 mL centrifuge tube.

-

Acid Hydrolysis & Derivatization :

-

Add 4 mL of deionized water, 0.5 mL of 1 N HCl, and 100 µL of 10 mM 2-nitrobenzaldehyde solution (in DMSO) to the sample tube.

-

Vortex the mixture for approximately 10 seconds.

-

Incubate the sample at 37°C for at least 16 hours (overnight) to facilitate both hydrolysis of the tissue-bound metabolite and derivatization to this compound.

-

-

Neutralization and Extraction :

-

Cool the sample to room temperature.

-

Add 5 mL of 0.1 M K₂HPO₄ and 0.4 mL of 1 N NaOH to neutralize the mixture. The pH should be adjusted to approximately 7.

-

Add 5 mL of ethyl acetate (B1210297), vortex thoroughly, and centrifuge to separate the organic and aqueous layers.

-

Transfer the upper ethyl acetate layer to a clean tube.

-

Repeat the extraction of the aqueous layer with another 5 mL of ethyl acetate and combine the organic fractions.

-

-

Evaporation and Reconstitution :

-

Evaporate the pooled ethyl acetate extract to dryness under a gentle stream of nitrogen at 40-50°C.

-

Reconstitute the dried residue in a suitable volume of a methanol/water solution (e.g., 1 mL of 50/50 v/v) for LC-MS/MS analysis.

-

Sample Preparation and Derivatization for ELISA (Adapted from commercial kit protocols)

This protocol is commonly used for screening various food matrices like honey, milk, and eggs.

-

Homogenization : Weigh 1.0 g of the homogenized sample into a 50 mL centrifuge tube.

-

Hydrolysis & Derivatization :

-

Add 4 mL of deionized water, 0.5 mL of 1 M HCl, and 100-200 µL of a derivatization reagent (typically containing 2-nitrobenzaldehyde) to the sample.

-

Vortex the mixture for 1-5 minutes.

-

Incubate at 37-50°C for 3 hours or overnight (approximately 16 hours) at 37°C.

-

-

Neutralization and Extraction :

-

Add 5 mL of 0.1 M K₂HPO₄, 0.4 mL of 1 M NaOH, and 5-6 mL of ethyl acetate.

-

Vortex vigorously for 1-5 minutes and then centrifuge at 4,000 x g for 10 minutes.

-

-

Solvent Exchange :

-

Transfer a known volume (e.g., 3 mL) of the upper ethyl acetate layer to a new tube.

-

Evaporate the solvent to dryness using a nitrogen evaporator at 50-60°C.

-

Dissolve the residue in 1 mL of n-hexane.

-

Add 1 mL of the provided ELISA sample extraction buffer, vortex for 2 minutes, and centrifuge.

-

-

ELISA Analysis : Use the lower aqueous layer for the ELISA procedure according to the kit manufacturer's instructions.

Workflow and Process Visualization

The following diagrams illustrate the logical flow of the experimental processes described.

Caption: Workflow for this compound analysis via LC-MS/MS.

Caption: Workflow for this compound analysis via ELISA.

References

Methodological & Application

Application Note: Sensitive Detection of 2-NP-Ahd in Honey by LC-MS/MS

Abstract

This application note details a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of 2-nitro-4-azidophenyl-β-D-glucopyranoside (2-NP-Ahd) in complex honey matrices. This compound is a derivative of the nitrofuran metabolite 1-aminohydantoin (B1197227) (AHD), and its detection can serve as an indicator of the illegal use of nitrofuran antibiotics in beekeeping.[1] The described method employs a solid-phase extraction (SPE) cleanup followed by LC-MS/MS analysis, providing high sensitivity and selectivity for the determination of this marker in honey. This protocol is intended for food safety laboratories, researchers, and regulatory bodies involved in the monitoring of veterinary drug residues in food products.

Introduction

Nitrofurans are a class of synthetic broad-spectrum antibiotics that have been banned for use in food-producing animals in many countries due to concerns about their potential carcinogenic effects.[2] However, their low cost and effectiveness have led to their occasional illicit use in apiculture to control bee diseases. Nitrofuran parent drugs are rapidly metabolized, making their detection challenging. Consequently, analytical methods focus on the detection of their more stable tissue-bound metabolites, such as 1-aminohydantoin (AHD), the metabolite of nitrofurantoin.

To facilitate the analysis of these polar metabolites by LC-MS/MS, a derivatization step is often employed. Derivatization with 2-nitrobenzaldehyde (B1664092) (2-NBA) converts the metabolites into their 2-nitrophenyl (2-NP) derivatives, which have improved chromatographic and mass spectrometric properties. This application note focuses on the detection of this compound, the derivatized form of AHD. The method presented here is adapted from established protocols for the analysis of nitrofuran metabolites in honey and provides a reliable workflow for the sensitive detection and quantification of this compound.

Experimental Workflow

The overall experimental workflow for the detection of this compound in honey is depicted below.

Caption: Experimental workflow for this compound detection in honey.

Detailed Protocols

Sample Preparation

This protocol is based on established methods for nitrofuran metabolite analysis in honey.

Materials:

-

Honey sample

-

Hydrochloric acid (HCl), 0.12 M

-

2-nitrobenzaldehyde (2-NBA) solution (50 mM in DMSO)

-

Dipotassium hydrogen phosphate (B84403) (K2HPO4), 0.1 M

-

Solid-Phase Extraction (SPE) cartridges (e.g., Oasis HLB)

-

Ethyl acetate

-

n-Hexane

-

Water (LC-MS grade)

-

Internal Standard (e.g., this compound-d3)

Procedure:

-

Weigh 2 g of honey into a 50 mL polypropylene (B1209903) centrifuge tube.

-

Add a known amount of internal standard solution.

-

Add 5 mL of 0.12 M HCl. Vortex until the honey is completely dissolved.

-

Add 300 µL of 50 mM 2-NBA solution.

-

Incubate the sample overnight (approximately 16-18 hours) at 37°C for hydrolysis and derivatization.

-

Allow the sample to cool to room temperature.

-

Neutralize the sample to pH 7 by adding 6 mL of 0.1 M K2HPO4.

-

Solid-Phase Extraction (SPE):

-

Condition the SPE cartridge with 5 mL of methanol followed by 5 mL of water.

-

Load the entire sample onto the cartridge.

-

Wash the cartridge with 5 mL of water, followed by 5 mL of n-hexane to remove non-polar interferences.

-

Dry the cartridge under vacuum for 5-10 minutes.

-

Elute the analytes with 5 mL of ethyl acetate.

-

-

Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the residue in 1 mL of the initial mobile phase composition (e.g., 95:5 Water:Acetonitrile with 0.1% formic acid) for LC-MS/MS analysis.

LC-MS/MS Analysis

The following conditions are a starting point and may require optimization based on the specific instrumentation used.

Liquid Chromatography (LC) Conditions:

| Parameter | Value |

| Column | C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.7 µm) |

| Mobile Phase A | 0.1% Formic acid in Water |

| Mobile Phase B | 0.1% Formic acid in Acetonitrile |

| Flow Rate | 0.3 mL/min |

| Injection Volume | 5 µL |

| Column Temperature | 40°C |

| Gradient | 5% B to 95% B over 10 minutes, hold for 2 minutes, re-equilibrate for 3 minutes |

Mass Spectrometry (MS/MS) Conditions:

| Parameter | Value |

| Ionization Mode | Positive Electrospray Ionization (ESI+) |

| Capillary Voltage | 3.5 kV |

| Source Temperature | 150°C |

| Desolvation Temp. | 350°C |

| Gas Flow Rates | Optimized for the specific instrument |

| Analysis Mode | Multiple Reaction Monitoring (MRM) |

MRM Transitions for this compound:

The precursor ion for this compound is [M+H]+ at m/z 249.1. Product ions should be determined by direct infusion of a this compound standard. Based on literature for similar compounds, characteristic product ions would be expected.

| Analyte | Precursor Ion (m/z) | Product Ion 1 (m/z) (Quantifier) | Product Ion 2 (m/z) (Qualifier) | Collision Energy (eV) |

| This compound | 249.1 | 134.0 | 104.1 | Optimized (e.g., 15-25) |

| This compound-d3 | 252.1 | 134.0 | - | Optimized (e.g., 15-25) |

Note: The exact m/z values and collision energies should be optimized for the specific instrument being used.

Quantitative Data Summary

The following table summarizes typical performance characteristics for the analysis of nitrofuran metabolites in honey, which are expected to be similar for this compound.

| Parameter | Typical Value | Reference |

| Limit of Detection (LOD) | 0.01 - 0.3 µg/kg | |

| Limit of Quantitation (LOQ) | 0.03 - 1.0 µg/kg | |

| Recovery | 85 - 115% | |

| Repeatability (RSDr) | < 15% | |

| Reproducibility (RSDR) | < 20% | |

| Linearity (R²) | > 0.99 |

Derivatization Reaction

The detection of AHD relies on a derivatization reaction with 2-nitrobenzaldehyde (2-NBA). This reaction converts the hydrazide group of AHD into a more stable and chromatographically amenable 2-nitrophenyl derivative (this compound).

Caption: Derivatization of AHD with 2-NBA to form this compound.

Conclusion

The LC-MS/MS method described in this application note provides a reliable and sensitive approach for the detection and quantification of this compound in honey. The sample preparation protocol, incorporating acid hydrolysis, derivatization, and solid-phase extraction, effectively removes matrix interferences and concentrates the analyte. The subsequent LC-MS/MS analysis in MRM mode ensures high selectivity and sensitivity, allowing for the detection of this compound at levels relevant for food safety monitoring. This method can be readily implemented in analytical laboratories for routine surveillance of nitrofuran abuse in honey production.

References

Application Note: UPLC-MS/MS Protocol for the Quantification of 2-Nitro-4-Azidophenyl-β-D-alanine (2-NP-Ahd) in Shrimp Tissue

Audience: Researchers, scientists, and drug development professionals.

Introduction

This document provides a detailed protocol for the extraction and quantification of 2-nitro-4-azidophenyl-β-D-alanine (2-NP-Ahd), a nitroaromatic compound, in shrimp tissue using Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS). The methodology is established based on proven analytical techniques for similar nitroaromatic compounds, such as nitrofuran metabolites, in seafood matrices. The protocol outlines procedures for sample homogenization, extraction, clean-up, and subsequent analysis by UPLC-MS/MS, ensuring high sensitivity and selectivity for the target analyte.

Experimental Protocols

1. Sample Preparation

A robust sample preparation protocol is crucial for the accurate analysis of trace residues in complex biological matrices like shrimp tissue.[1] This protocol employs a homogenization and extraction procedure followed by a clean-up step to minimize matrix effects.

-

Homogenization:

-

Extraction:

-

To the homogenized tissue in a 50 mL polypropylene (B1209903) tube, add 10 mL of 0.125 M HCl.[2]

-

Add an appropriate volume of an internal standard solution.

-

Vortex the mixture for 15 seconds at maximum speed.

-

Incubate the sample as required for the release of any bound residues. For similar compounds, this may involve incubation at 37°C overnight.

-

Neutralize the sample to a pH of approximately 7.4.

-

Add 10 mL of ethyl acetate (B1210297) and shake vigorously for 20 minutes.

-

Centrifuge the sample to separate the organic and aqueous layers.

-

Transfer the upper organic layer (ethyl acetate) to a clean tube.

-

Repeat the extraction with another 10 mL of ethyl acetate and combine the extracts.

-

-

Clean-up (Dispersive Solid-Phase Extraction - d-SPE):

-

The combined ethyl acetate extracts can be further cleaned using a d-SPE approach with C18 adsorbent to remove interfering matrix components.

-

Evaporate the cleaned extract to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the residue in a suitable volume (e.g., 0.5 mL) of the initial mobile phase.

-

Filter the reconstituted sample through a 0.22 µm syringe filter prior to UPLC-MS/MS analysis.

-

2. UPLC-MS/MS Analysis

The analysis is performed using a UPLC system coupled to a tandem mass spectrometer.

-

UPLC Conditions:

-

Column: Agilent Eclipse Plus C18 RRHD (100 x 2.1 mm, 1.8 µm) or equivalent.

-

Mobile Phase A: 0.1% Formic acid in water with 0.0005 M ammonium (B1175870) acetate.

-

Mobile Phase B: Acetonitrile (ACN).

-

Flow Rate: 0.4 mL/min.

-

Injection Volume: 10 µL.

-

Column Temperature: 30°C.

-

Gradient Elution: A typical gradient would be: 0-6 min, 10-75% B; 6-6.5 min, 75-95% B; 6.5-9.5 min, 95% B; 9.5-10 min, 95-10% B; 10-13 min, 10% B.

-

-

MS/MS Conditions:

-

Ionization Mode: Electrospray Ionization (ESI), positive or negative mode to be optimized for this compound.

-

Acquisition Mode: Multiple Reaction Monitoring (MRM).

-

Key Parameters: The precursor ion and at least two product ions for this compound need to be determined by direct infusion of a standard solution. Collision energy and cone voltage should be optimized for each transition.

-

Data Presentation

The quantitative data for the UPLC-MS/MS analysis of this compound should be summarized in a clear and structured table.

| Parameter | Value |

| UPLC System | Waters Acquity UPLC or equivalent |

| Mass Spectrometer | Triple Quadrupole Mass Spectrometer |

| Column | C18, 100 x 2.1 mm, 1.8 µm |

| Mobile Phase A | 0.1% Formic Acid, 0.0005 M Ammonium Acetate in Water |

| Mobile Phase B | Acetonitrile |

| Flow Rate | 0.4 mL/min |

| Injection Volume | 10 µL |

| Column Temperature | 30°C |

| Ionization Mode | ESI Positive/Negative (To be optimized) |

| Acquisition Mode | Multiple Reaction Monitoring (MRM) |

| Precursor Ion (m/z) | To be determined |

| Product Ion 1 (m/z) | To be determined (Quantifier) |

| Product Ion 2 (m/z) | To be determined (Qualifier) |

| Collision Energy (eV) | To be optimized |

| Cone Voltage (V) | To be optimized |

Visualizations

Experimental Workflow Diagram

Caption: Workflow for the analysis of this compound in shrimp tissue.

Signaling Pathway/Logical Relationship Diagram

As this compound is an analyte to be measured, a signaling pathway is not applicable. Instead, a logical diagram illustrating the analytical principle is provided.

Caption: Principle of UPLC-MS/MS analysis for this compound.

References

Application Notes and Protocols for the Analysis of 1-Aminohydantoin (AHD) in Fish Tissue

Introduction

Nitrofurans are a class of broad-spectrum synthetic antibiotics that have been widely used in animal production, including aquaculture, due to their efficacy and low cost.[1][2] However, concerns over their carcinogenic and mutagenic potential have led to a ban on their use in food-producing animals in many countries, including the European Union.[1][3] When administered, nitrofurans are rapidly metabolized, and their metabolites become bound to tissue proteins, where they can persist for extended periods.[4] Therefore, monitoring for nitrofuran residues in food products of animal origin is crucial for consumer safety.

This application note provides a detailed protocol for the determination of 1-aminohydantoin (B1197227) (AHD), the tissue-bound metabolite of the nitrofuran antibiotic nitrofurantoin, in fish samples. The analytical strategy is based on the release of the protein-bound AHD through acid hydrolysis, followed by derivatization with 2-nitrobenzaldehyde (B1664092) (2-NBA) to form the stable derivative 2-nitrophenyl-aminohydantoin (2-NP-AHD). This derivatization step is essential to enhance the stability and chromatographic retention of AHD, allowing for sensitive and reliable quantification by liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) or ultraviolet-visible detection (UPLC-DAD).

Principle

The analytical method involves three key steps:

-

Sample Preparation and Extraction: Homogenized fish tissue is subjected to acidic hydrolysis to release the protein-bound AHD metabolites.

-

Derivatization: The released AHD is derivatized with 2-nitrobenzaldehyde (2-NBA) to form the more stable and readily detectable this compound.

-

Analysis: The derivatized sample is cleaned up and analyzed by a suitable chromatographic technique, typically LC-MS/MS for high sensitivity and specificity, or UPLC-DAD for a more cost-effective approach.

Quantitative Data Summary

The following table summarizes the performance characteristics of various methods for the determination of AHD in fish.

| Analytical Method | Analyte | Sample Matrix | LOD (µg/kg) | LOQ (µg/kg) | Recovery (%) | Reference |

| UPLC-MS/MS | AHD | Aquatic Products | 0.5 | 1.5 | 88 - 112 | |

| UPLC-DAD | AHD | Fish | 0.25 - 0.33 | 0.80 - 1.10 | 89.8 - 101.9 | |

| LC-MS/MS | AHD | Seafood | 0.5 - 0.8 | 1 | 73 - 103 | |

| UHPLC-MS/MS | AHD | Aquatic Products | - | - | 94.9 - 113 | |

| ELISA | AHD | Fish | 0.05 | - | 78 - 112 |

LOD: Limit of Detection; LOQ: Limit of Quantification.

Experimental Protocols

Protocol 1: Sample Preparation, Extraction, and Derivatization using Thermostatic Ultrasound-Assisted Method

This protocol is adapted from a method utilizing ultrasound for accelerated derivatization.

1. Reagents and Materials:

-

Hydrochloric acid (HCl), 0.2 mol/L

-

2-Nitrobenzaldehyde (2-NBA) solution (25 mmol/L in DMSO)

-

Ethyl acetate (B1210297)

-

Hexane

-

Dipotassium hydrogen phosphate (B84403) (K₂HPO₄) solution, 1.0 mol/L

-

Sodium hydroxide (B78521) (NaOH) solution, 1.0 mol/L

-

Homogenizer

-

50 mL polypropylene (B1209903) centrifuge tubes

-

Vortex mixer

-

Ultrasonic cleaner with temperature control

-

Centrifuge

-

Nitrogen evaporator

2. Procedure:

-

Weigh 5 g (± 0.05 g) of homogenized fish muscle tissue into a 50 mL polypropylene centrifuge tube.

-

Add 10 mL of 0.2 mol/L HCl solution.

-

Add 200 µL of 25 mmol/L 2-NBA solution.

-

Vortex the tube thoroughly for 2 minutes.

-

Place the tube in a 60 °C ultrasonic cleaner for 2 hours for simultaneous acid hydrolysis and derivatization.

-

Cool the tube to room temperature.

-

Adjust the pH of the solution to 7.0 - 7.5 using 1.0 mol/L K₂HPO₄ and 1.0 mol/L NaOH solutions.

-

Add 4 mL of ethyl acetate, vortex for 50 seconds, and centrifuge at 4000 rpm for 5 minutes.

-

Transfer the supernatant (ethyl acetate layer) to a clean tube.

-

Repeat the extraction step with another 4 mL of ethyl acetate and combine the supernatants.

-

Evaporate the combined ethyl acetate extract to dryness under a gentle stream of nitrogen at 40 °C.

-

Reconstitute the residue in a suitable volume of mobile phase for LC-MS/MS or UPLC-DAD analysis.

Protocol 2: Conventional Overnight Derivatization Method

This protocol follows a more traditional approach with overnight derivatization.

1. Reagents and Materials:

-

Hydrochloric acid (HCl), 0.2 mol/L

-

2-Nitrobenzaldehyde (2-NBA) solution (0.05 mol/L in DMSO)

-

Trisodium (B8492382) phosphate (Na₃PO₄) solution, 0.3 mol/L

-

Sodium hydroxide (NaOH) solution, 1 mol/L

-

Ethyl acetate

-

Water

-

Oasis HLB SPE cartridges (60 mg, 3 mL)

-

Homogenizer

-

50 mL polypropylene centrifuge tubes

-

Vortex mixer

-

Incubator or water bath at 37 °C

-

Centrifuge

-

SPE manifold

-

Nitrogen evaporator

2. Procedure:

-

Weigh an appropriate amount of homogenized fish tissue into a 50 mL centrifuge tube.

-

Add 10 mL of 0.2 mol/L HCl and 0.3 mL of 0.05 mol/L 2-NBA solution.

-

Vortex the sample to ensure thorough mixing.

-

Incubate the sample overnight at 37 °C for derivatization.

-

After incubation, cool the sample to room temperature.

-

Neutralize the sample by adding 500 µL of 0.3 mol/L trisodium phosphate and adjust the pH to 7.2-7.5 with 1 mol/L NaOH.

-

Centrifuge the sample for 10 minutes at 10,000 rpm.

-

Condition an Oasis HLB SPE cartridge with 3 mL of methanol followed by 3 mL of water.

-

Load 10 mL of the supernatant onto the conditioned SPE cartridge.

-

Wash the cartridge with an appropriate solvent to remove interferences.

-

Elute the this compound derivative with a suitable solvent (e.g., ethyl acetate or methanol).

-

Evaporate the eluate to dryness under a gentle stream of nitrogen.

-

Reconstitute the residue in mobile phase for analysis.

Visualizations

Caption: Experimental workflow for this compound analysis in fish.

Caption: Proposed toxicological pathway of nitrofurans in fish.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. Determination of Nitrofuran Metabolites in Fish by Ultraperformance Liquid Chromatography-Photodiode Array Detection with Thermostatic Ultrasound-Assisted Derivatization - PMC [pmc.ncbi.nlm.nih.gov]

- 3. espace.library.uq.edu.au [espace.library.uq.edu.au]

- 4. Exposure Assessment of Nitrofuran Metabolites in Fish and Honey Produced in Armenia: A Pilot Investigation - PMC [pmc.ncbi.nlm.nih.gov]

Application Note: Development of a Competitive Immunoassay for Nitrofuran Metabolite AHD Using a 2-NP-Ahd Hapten

Audience: Researchers, scientists, and drug development professionals.

Introduction

Small molecules, such as drug metabolites or environmental contaminants, are often not immunogenic on their own. To develop immunoassays for these targets, they must be covalently linked to larger carrier proteins, a process known as haptenization. This application note describes a detailed protocol for developing a competitive enzyme-linked immunosorbent assay (ELISA) for the detection of 1-aminohydantoin (B1197227) (AHD), a metabolite of the nitrofuran antibiotic nitrofurantoin.[1] The assay utilizes a derivatized form of AHD, 1-[[(2-nitrophenyl)methylene]amino]-2,4-imidazolidinedione (2-NP-AHD), as the hapten for both carrier protein conjugation and competition.[1][2][3]

Competitive ELISAs are ideal for detecting small molecules because the assay signal is inversely proportional to the concentration of the analyte in the sample.[4] This format involves competition between the free analyte (AHD in the sample, after derivatization to this compound) and a fixed amount of labeled or immobilized hapten-protein conjugate for a limited number of specific antibody binding sites. This method is highly sensitive and can be used for various sample types, including complex biological matrices.

Principle of the Competitive Immunoassay

The core of this assay is the competition for antibody binding sites. A microtiter plate is coated with a this compound-protein conjugate (e.g., this compound-BSA). In the assay wells, a specific anti-AHD antibody is incubated with the sample. If AHD is present in the sample (it is first derivatized to this compound), it will bind to the antibody. This antibody-analyte complex is then added to the coated plate. Any unbound antibody will bind to the this compound-BSA on the plate. The amount of antibody bound to the plate is then detected using an enzyme-conjugated secondary antibody. A high concentration of AHD in the sample results in less antibody available to bind to the plate, leading to a weak signal. Conversely, a low concentration of AHD results in a strong signal.

Principle of the this compound competitive immunoassay.

Experimental Protocols

Protocol 1: Preparation of this compound-BSA Conjugate

This protocol describes the conjugation of the this compound hapten, which contains a carboxyl group, to Bovine Serum Albumin (BSA) using a one-step EDC reaction. 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) is a zero-length crosslinker that activates carboxyl groups to form an amine-reactive intermediate, which then couples with primary amines on the carrier protein.

Materials:

-

This compound Hapten

-

Bovine Serum Albumin (BSA)

-

EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide HCl)

-

Conjugation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), pH 4.7

-

Purification Buffer: Phosphate-Buffered Saline (PBS), pH 7.4

-

Spin Desalting Columns (7K MWCO)

Procedure:

-

Prepare Carrier Protein: Dissolve 2 mg of BSA in 200 µL of Conjugation Buffer.

-

Prepare Hapten: Dissolve 1-2 mg of this compound in 500 µL of Conjugation Buffer. A small amount of DMSO can be used for initial solubilization if needed, but should not exceed 10% of the final reaction volume.

-

Combine Reactants: Mix the hapten solution with the carrier protein solution.

-

Activate and Conjugate: Immediately before use, prepare a 10 mg/mL solution of EDC in ultrapure water. Add 50-100 µL of the EDC solution to the hapten-protein mixture.

-

Incubate: Allow the reaction to proceed for 2 hours at room temperature with gentle, continuous mixing.

-

Purify Conjugate: Remove unreacted hapten and EDC byproducts using a spin desalting column equilibrated with PBS, according to the manufacturer's instructions.

-

Characterize and Store: Confirm conjugation using UV-Vis spectrophotometry by comparing the spectra of the conjugate with the unconjugated protein. Store the purified this compound-BSA conjugate at -20°C for long-term use.

Protocol 2: Indirect Competitive ELISA

This protocol outlines the steps for quantifying AHD in a sample. Note that all samples and standards must first be derivatized with 2-nitrobenzaldehyde (B1664092) to form this compound before starting the assay.

Materials:

-

Coating Antigen: this compound-BSA conjugate (from Protocol 1)

-

Coating Buffer: 0.05 M Carbonate-Bicarbonate buffer, pH 9.6

-

Primary Antibody: Monoclonal or polyclonal antibody specific for AHD/2-NP-AHD

-

Wash Buffer: PBS with 0.05% Tween-20 (PBST)

-

Blocking Buffer: 1% BSA in PBST

-

Sample/Standard Dilution Buffer: 0.1% BSA in PBST

-

Detection Antibody: HRP-conjugated secondary antibody (e.g., anti-mouse IgG-HRP)

-

Substrate: TMB (3,3',5,5'-Tetramethylbenzidine)

-

Stop Solution: 2 M H₂SO₄

-

96-well microtiter plates

Procedure:

-

Plate Coating: Dilute the this compound-BSA conjugate to 1-10 µg/mL in Coating Buffer. Add 100 µL to each well of a 96-well plate. Incubate overnight at 4°C.

-

Washing: Discard the coating solution and wash the plate three times with 200 µL of Wash Buffer per well.

-

Blocking: Add 200 µL of Blocking Buffer to each well to prevent non-specific binding. Incubate for 1-2 hours at 37°C.

-

Competition Step:

-

Prepare serial dilutions of the derivatized AHD standard and samples in Sample/Standard Dilution Buffer.

-

In a separate plate or tube, mix 50 µL of each standard/sample dilution with 50 µL of the primary antibody (at a pre-optimized dilution).

-

Incubate this mixture for 1 hour at 37°C to allow the antibody to bind to the free this compound.

-

-

Incubation on Plate: Wash the blocked ELISA plate three times with Wash Buffer. Transfer 100 µL of the antibody/sample mixture from the pre-incubation plate to the corresponding wells of the coated plate. Incubate for 1 hour at 37°C.

-

Add Detection Antibody: Wash the plate three times with Wash Buffer. Add 100 µL of the HRP-conjugated secondary antibody, diluted in Blocking Buffer, to each well. Incubate for 1 hour at 37°C.

-

Substrate Development: Wash the plate five times with Wash Buffer. Add 100 µL of TMB substrate to each well and incubate in the dark for 15-30 minutes at room temperature.

-

Stop Reaction: Add 50 µL of Stop Solution to each well to quench the reaction. The color will change from blue to yellow.

-

Read Absorbance: Measure the optical density (OD) at 450 nm using a microplate reader within 30 minutes of adding the stop solution.

Workflow for the indirect competitive ELISA protocol.

Data Presentation and Analysis

Data from a competitive ELISA are analyzed by plotting the absorbance (OD 450 nm) against the logarithm of the analyte concentration. This generates a sigmoidal dose-response curve where the signal is inversely proportional to the concentration. Key performance metrics are calculated from this curve, including the IC50 (the concentration of analyte that causes 50% inhibition of the maximum signal), the limit of detection (LOD), and the dynamic range.

Table 1: Representative Immunoassay Performance Characteristics

| Parameter | Value | Description |

| IC50 (50% B/B₀) | 0.15 ng/mL | The concentration of AHD that inhibits 50% of the maximal binding. |

| Limit of Detection (LOD) | 0.02 ng/mL | The lowest analyte concentration detectable with reasonable certainty above the background. |

| Dynamic Range | 0.05 - 5.0 ng/mL | The concentration range over which the assay provides reliable and reproducible quantification. |

| Intra-Assay Precision (CV%) | < 8% | The variation within a single assay run. |

| Inter-Assay Precision (CV%) | < 12% | The variation between different assay runs on different days. |

| Cross-Reactivity (Nitrofurantoin) | < 1% | The degree to which the parent drug interferes with the assay. |

| Cross-Reactivity (Other Metabolites) | < 0.5% | The degree to which other nitrofuran metabolites interfere with the assay. |

Note: The data presented are hypothetical and serve as an example of typical assay performance. Actual values must be determined experimentally.

Conclusion

This application note provides a comprehensive framework for developing a sensitive and specific competitive immunoassay for the detection of the nitrofuran metabolite AHD using a this compound hapten derivative. The detailed protocols for hapten-protein conjugation and the indirect competitive ELISA procedure, along with guidelines for data analysis, offer a robust starting point for researchers. This assay can be a valuable tool in food safety testing, clinical diagnostics, and drug development for the quantitative analysis of small molecule analytes.

References

Application Notes: Quantitative Analysis of Nitrofuran Residues Using 2-Nitrobenzaldehyde Derivatization

References

- 1. jfda-online.com [jfda-online.com]

- 2. New Method of Analysis of Nitrofurans and Nitrofuran Metabolites in Different Biological Matrices Using UHPLC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]

- 3. spectroscopyworld.com [spectroscopyworld.com]

- 4. agilent.com [agilent.com]

- 5. Preparation of Monoclonal Antibody and Development of Indirect Competitive Enzyme-Linked Immunosorbent Assay and Fluorescence-Linked Immunosorbent Assay for Detecting 3-Amino-5-methylmorpholino-2-oxazolidinone (AMOZ) in Edible Animal Tissue - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Preparation of stable isotope-labeled 2-nitrobenzaldehyde derivatives of four metabolites of nitrofuran antibiotics and their comprehensive characterization by UV, MS, and NMR techniques - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. Determination of the metabolites of nitrofuran antibiotics in animal tissue by high-performance liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. roczniki.pzh.gov.pl [roczniki.pzh.gov.pl]

- 11. fsis.usda.gov [fsis.usda.gov]

- 12. nucleus.iaea.org [nucleus.iaea.org]

- 13. Determination and confirmation of nitrofuran residues in honey using LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

Application Note: Solid-Phase Extraction of 2-Nitro-p-phenylenediamine (2-NP-Ahd) from Complex Matrices

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Nitro-p-phenylenediamine (B147321) (2-NP-Ahd) is an aromatic amine used as a dye intermediate, particularly in hair coloring products. Due to its potential toxicological and sensitizing properties, sensitive and reliable analytical methods are required for its determination in complex matrices such as cosmetics, biological fluids (urine, plasma), and environmental samples. Solid-Phase Extraction (SPE) is a widely used sample preparation technique that offers efficient cleanup and concentration of analytes from such matrices prior to chromatographic analysis. This application note provides detailed protocols for the extraction of this compound using two common SPE sorbents: C18 (reversed-phase) and a mixed-mode cation exchange.

Principle of Solid-Phase Extraction

SPE separates components of a mixture based on their physical and chemical properties. The process involves a solid phase (sorbent packed in a cartridge) and a liquid phase (the sample and subsequent solvents). By selecting an appropriate sorbent and solvent scheme, the analyte of interest can be retained on the sorbent while interferences are washed away. The purified analyte is then eluted with a small volume of a strong solvent.

Metabolic Pathway of 2-Nitro-p-phenylenediamine

Understanding the metabolism of this compound is crucial for toxicological studies and for identifying potential target analytes in biological monitoring. The metabolism of this compound can proceed via two main pathways: N-acetylation of an amino group and reduction of the nitro group to form 1,2,4-triaminobenzene. In human and rat skin, this compound is metabolized to triaminobenzene and N4-acetyl-2NPPD[1][2]. Further conjugation reactions can also occur[1].

Experimental Protocols

The following are generalized protocols that can be adapted and optimized for specific matrix types and analytical instrumentation.

Protocol 1: Reversed-Phase SPE using C18 Cartridges

This protocol is suitable for extracting this compound from aqueous matrices like urine or aqueous cosmetic formulations. The non-polar C18 sorbent retains the moderately polar this compound.

Materials:

-

SPE Cartridges: C18, 500 mg, 3 mL

-

Methanol (B129727) (HPLC grade)

-

Deionized Water (HPLC grade)

-

Elution Solvent: Acetonitrile (B52724) or Methanol

-

SPE Vacuum Manifold

Procedure:

-

Sample Pre-treatment:

-

For urine samples, adjust the pH to approximately 7.0.

-

For aqueous cosmetic samples, dilute with deionized water to reduce viscosity.

-

-

Cartridge Conditioning:

-

Pass 5 mL of methanol through the cartridge.

-

Pass 5 mL of deionized water through the cartridge. Do not allow the sorbent to dry.

-

-

Sample Loading:

-

Load the pre-treated sample onto the cartridge at a slow and steady flow rate (approx. 1-2 mL/min).

-

-

Washing:

-

Wash the cartridge with 5 mL of deionized water to remove polar interferences.

-

A second wash with a mild organic solvent (e.g., 5% methanol in water) can be used to remove less polar interferences.

-

-

Drying:

-

Dry the cartridge under vacuum for 5-10 minutes to remove residual water.

-

-

Elution:

-

Elute this compound with 2 x 2 mL of acetonitrile or methanol into a collection tube.

-

-

Post-Elution:

-

Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the residue in a suitable solvent for the subsequent analytical method (e.g., mobile phase for LC-MS).

-

Protocol 2: Mixed-Mode Cation Exchange SPE

This protocol is effective for complex matrices like plasma or creamy cosmetic formulations, offering enhanced selectivity by utilizing both reversed-phase and ion-exchange retention mechanisms.

Materials:

-

SPE Cartridges: Mixed-Mode Cation Exchange (e.g., C8/SCX), 500 mg, 3 mL

-

Methanol (HPLC grade)

-

Deionized Water (HPLC grade)

-

Acidic Wash Solvent: e.g., 0.1 M Acetic Acid

-